(S)-1-(2'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)ethanamine hydrochloride
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Overview
Description
(S)-1-(2’-(trifluoromethoxy)-[1,1’-biphenyl]-4-yl)ethanamine hydrochloride is a chiral amine compound that features a trifluoromethoxy group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2’-(trifluoromethoxy)-[1,1’-biphenyl]-4-yl)ethanamine hydrochloride typically involves the following steps:
Formation of the biphenyl structure: This can be achieved through a Suzuki coupling reaction between a boronic acid derivative and a halogenated aromatic compound.
Introduction of the trifluoromethoxy group: This step may involve the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Chiral amine synthesis: The chiral center can be introduced through asymmetric synthesis or chiral resolution techniques.
Formation of the hydrochloride salt: The final step involves the reaction of the free amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2’-(trifluoromethoxy)-[1,1’-biphenyl]-4-yl)ethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The biphenyl structure can be reduced under specific conditions to form cyclohexyl derivatives.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Imines, nitriles.
Reduction: Cyclohexyl derivatives.
Substitution: Substituted biphenyl derivatives.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: As a probe to study biological processes involving amine-containing compounds.
Medicine: Potential use in the development of pharmaceuticals targeting specific receptors or enzymes.
Industry: Use in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-1-(2’-(trifluoromethoxy)-[1,1’-biphenyl]-4-yl)ethanamine hydrochloride would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-(2’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)ethanamine hydrochloride
- (S)-1-(2’-(methoxy)-[1,1’-biphenyl]-4-yl)ethanamine hydrochloride
- (S)-1-(2’-(fluoro)-[1,1’-biphenyl]-4-yl)ethanamine hydrochloride
Uniqueness
(S)-1-(2’-(trifluoromethoxy)-[1,1’-biphenyl]-4-yl)ethanamine hydrochloride is unique due to the presence of the trifluoromethoxy group, which can significantly influence its chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
IUPAC Name |
(1S)-1-[4-[2-(trifluoromethoxy)phenyl]phenyl]ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO.ClH/c1-10(19)11-6-8-12(9-7-11)13-4-2-3-5-14(13)20-15(16,17)18;/h2-10H,19H2,1H3;1H/t10-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQRYQQFTKZTCI-PPHPATTJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=CC=C2OC(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)C2=CC=CC=C2OC(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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